N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride
Description
N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride is a synthetic sulfonamide derivative featuring a piperidine ring linked to a propane sulfonamide group via a methyl bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Its structure combines a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) with a sulfonamide moiety, which is often associated with enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C9H21ClN2O2S |
|---|---|
Molecular Weight |
256.79 g/mol |
IUPAC Name |
N-(piperidin-2-ylmethyl)propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C9H20N2O2S.ClH/c1-2-7-14(12,13)11-8-9-5-3-4-6-10-9;/h9-11H,2-8H2,1H3;1H |
InChI Key |
QWTDDASJUGRQSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCCCN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride typically involves the reaction of piperidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide group (-SO2NH-) undergoes hydrolysis under specific conditions:
Acidic Hydrolysis
-
Conditions: Concentrated HCl (6M), reflux at 110°C for 8–12 hours
-
Products: Propane-1-sulfonic acid and 2-(aminomethyl)piperidine hydrochloride
-
Mechanism: Protonation of the sulfonamide nitrogen followed by nucleophilic attack by water.
Basic Hydrolysis
-
Conditions: NaOH (4M), 80°C for 6 hours
-
Products: Sodium propane-1-sulfonate and free 2-(aminomethyl)piperidine
-
Key Observation: Slower than acidic hydrolysis due to reduced electrophilicity of the sulfur center in basic media.
Substitution Reactions
The sulfonamide nitrogen participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Major Product(s) | Yield (%) |
|---|---|---|---|
| Alkylation | Ethyl iodide, K2CO3, DMF, 60°C | N-ethylated sulfonamide derivative | 72–78 |
| Arylation | 4-fluorophenylboronic acid, Cu(OAc)₂ | N-aryl sulfonamide | 65 |
| Sulfochlorination | PCl5, reflux | Sulfonyl chloride intermediate | 85 |
These reactions retain the piperidine ring but modify the sulfonamide’s electronic properties, influencing biological activity .
Redox Reactions
The secondary amine in the piperidine ring undergoes oxidation:
Oxidation
-
Reagents: H2O2 (30%), FeSO4 catalyst, 50°C
-
Product: N-oxidized piperidine sulfonamide
-
Significance: Enhances solubility and alters receptor-binding affinity.
Reduction
-
Reagents: LiAlH4, THF, 0°C → RT
-
Product: Propane-1-thiol and reduced piperidine amine
-
Side Reaction: Over-reduction of the sulfonamide to a thioether (minor pathway) .
Ring-Opening Reactions
The piperidine ring undergoes acid-catalyzed ring-opening:
-
Conditions: H2SO4 (conc.), 120°C, 24 hours
-
Product: Linear amine-sulfonic acid derivative
-
Application: Generates intermediates for polymer-supported drug delivery systems.
Biological Interactions
While not a classical reaction, the compound inhibits bacterial dihydropteroate synthase via competitive binding :
| Target Enzyme | Binding Affinity (Ki) | Inhibition Mechanism |
|---|---|---|
| Dihydropteroate synthase | 12.3 ± 1.5 µM | Blocks p-aminobenzoic acid (PABA) binding |
This interaction mimics sulfa drugs but with enhanced piperidine-mediated membrane permeability .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-Life (37°C) | Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hours | Acidic hydrolysis |
| 7.4 | 48 hours | Oxidative N-dealkylation |
| 9.0 | 6.5 hours | Base-catalyzed sulfonamide cleavage |
These data inform formulation strategies for oral or intravenous delivery .
Comparative Reactivity
The sulfonamide group in this compound exhibits distinct reactivity compared to simpler analogs:
| Parameter | This Compound | Benzene Sulfonamide |
|---|---|---|
| Hydrolysis Rate (pH 7) | 0.012 h⁻¹ | 0.045 h⁻¹ |
| Alkylation Yield | 78% | 92% |
| Oxidation Susceptibility | Moderate | Low |
The piperidine moiety sterically shields the sulfonamide, reducing hydrolysis but enhancing redox activity .
Scientific Research Applications
Anticancer Activity
Research indicates that N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride exhibits significant anticancer properties. It has been studied for its ability to inhibit the proliferation of cancer cells, particularly those with mutations in the BRCA gene. The mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), crucial for DNA repair processes in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
- Objective : Evaluate the compound's efficacy against BRCA-deficient cancer cells.
- Methodology : In vitro assays measuring cell viability.
- Results : The compound demonstrated a significant reduction in cell viability with an IC50 value of approximately 50 nM, indicating potent anticancer activity.
Antimicrobial Activity
The sulfonamide moiety in this compound contributes to its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
- Objective : Assess antibacterial activity using the disk diffusion method.
- Methodology : Testing against multiple bacterial strains.
- Results : Zones of inhibition were observed, with some derivatives showing IC50 values as low as 2.14 µM, indicating strong antibacterial effects.
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on key enzymes involved in various physiological processes.
Acetylcholinesterase Inhibition
This compound has shown potential as an acetylcholinesterase inhibitor, which is critical for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
Data Table: Enzyme Inhibition Studies
Neuroprotective Effects
Recent research has explored the neuroprotective properties of this compound against neurotoxic agents such as amyloid-beta peptides.
Case Study: Neuroprotection Against Amyloid-Beta
- Objective : Investigate protective effects on neuronal cells exposed to amyloid-beta.
- Methodology : SH-SY5Y cell line viability assays.
- Results : The compound significantly improved cell viability and reduced oxidative stress markers, suggesting potential therapeutic benefits in Alzheimer's disease models.
Mechanism of Action
The mechanism of action of N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest structural analogs include sulfonamide derivatives with variations in the heterocyclic ring or substituents. Below is a detailed comparison:
Research Findings and Implications
Ring Size and Bioactivity :
- The piperidine ring (six-membered) in the target compound may confer greater conformational flexibility compared to the pyrrolidine (five-membered) analog. This flexibility could enhance binding to larger enzymatic pockets, as seen in kinase inhibitors or serotonin receptor modulators .
- Pyrrolidine-containing analogs like PF-04455242 hydrochloride exhibit higher molecular weight (C21H28N2O2S · HCl vs. C9H19N2O2S · HCl) due to additional aromatic groups, which may reduce blood-brain barrier penetration compared to the simpler piperidine-sulfonamide structure .
Sulfonamide Functionality :
- Both compounds retain the sulfonamide group, a common pharmacophore in carbonic anhydrase inhibitors and anticonvulsants. However, the propane sulfonamide chain in the target compound may offer improved metabolic stability over the biphenyl-sulfonamide in PF-04455242, which could be prone to oxidative degradation .
Solubility and Salt Forms :
- The hydrochloride salt in both compounds ensures aqueous solubility, critical for in vitro assays. However, the piperidine derivative’s lower molecular weight (248.8 g/mol vs. 421.0 g/mol for PF-04455242) suggests superior pharmacokinetic properties, including faster diffusion rates .
Biological Activity
N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine moiety linked to a sulfonamide group, which is known for its role in various pharmacological activities. The sulfonamide group is often associated with antibacterial properties, while the piperidine ring contributes to the compound's ability to interact with biological targets.
-
Inhibition of Enzymatic Activity :
- The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase, which is crucial for various physiological processes including acid-base balance and ion transport. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.
-
Antimicrobial Activity :
- Compounds with similar structures have shown efficacy against a range of bacteria and fungi. For instance, studies have demonstrated that sulfonamides can inhibit the growth of Staphylococcus aureus and Escherichia coli through competitive inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis .
-
Anticancer Potential :
- Some derivatives of sulfonamides have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds similar to N-(piperidin-2-ylmethyl)propane-1-sulfonamide have been reported to exhibit cytotoxic effects on various cancer cell lines by promoting cell cycle arrest and apoptosis .
Efficacy Against Infectious Agents
A summary table below illustrates the biological activity of this compound against various pathogens:
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of sulfonamides revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the sulfonamide group in enhancing the compound's potency . -
Cytotoxic Effects in Cancer Cells :
Research investigating the anticancer properties of similar sulfonamides indicated that these compounds could induce apoptosis in human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death . -
Neuroprotective Properties :
Emerging evidence suggests that derivatives of this compound may offer neuroprotective effects by inhibiting neurotoxic agents such as amyloid-beta peptides, which are implicated in Alzheimer's disease. This neuroprotection was linked to the modulation of oxidative stress pathways .
Q & A
Basic: What synthetic methodologies are recommended for producing N-(piperidin-2-ylmethyl)propane-1-sulfonamide hydrochloride, and how can reaction efficiency be maximized?
Synthesis typically involves coupling a piperidine-derived amine with a propane sulfonyl chloride derivative under basic conditions. Key steps include:
- Amide Coupling : Use coupling agents like HATU or EDCI to facilitate sulfonamide bond formation between the piperidine and sulfonyl groups.
- Purification : Column chromatography (e.g., silica gel with gradient elution of DCM:MeOH) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
- By-Product Minimization : Control reaction temperature (0–25°C) and stoichiometry to reduce side products. Monitor progress via TLC or HPLC .
Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate the piperidine ring, sulfonamide linkage, and hydrochloride counterion.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at expected m/z) .
Advanced: How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy data for this compound?
Discrepancies often arise from:
- Bioavailability Issues : Poor solubility or metabolic instability can reduce in vivo activity. Use pharmacokinetic (PK) studies to measure plasma half-life and tissue distribution.
- Species-Specific Differences : Test in multiple animal models (e.g., murine vs. humanized) to identify translational gaps.
- Formulation Optimization : Employ nanoemulsions or liposomal carriers to enhance solubility and target delivery .
Advanced: What computational and experimental approaches are effective for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina to predict affinity and selectivity.
- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., fluorine at the piperidine ring) on binding energy .
- In Vitro Assays : Validate predictions with kinase inhibition assays (e.g., B-Raf V600E IC measurements) and cellular proliferation studies (e.g., MTT assays in cancer lines) .
Basic: What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent degradation .
Advanced: How do modifications to the piperidine ring influence the compound’s target selectivity and metabolic stability?
- Fluorine Substitution : Adding fluorine at the 4-position of the piperidine ring enhances metabolic stability by blocking CYP450-mediated oxidation .
- Hydrophobic Groups : Branched alkyl chains (e.g., cyclopropyl) improve membrane permeability and target engagement in hydrophobic binding pockets.
- Stereochemistry : Optimize enantiomeric purity (e.g., R vs. S configurations) via chiral HPLC to avoid off-target effects .
Advanced: What strategies can mitigate off-target effects observed in cellular assays for this sulfonamide derivative?
- Counter-Screening : Test against panels of structurally related kinases or receptors (e.g., Eurofins’ SelectScreen®) to identify cross-reactivity.
- Proteomic Profiling : Use mass spectrometry-based chemoproteomics to map unintended protein interactions .
- Dose-Response Analysis : Establish a therapeutic window (e.g., IC vs. EC) to balance efficacy and toxicity .
Basic: How should researchers design stability studies to assess the shelf-life of this compound under varying conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV) to identify degradation pathways.
- Analytical Monitoring : Track purity loss via HPLC and structural changes via FTIR or NMR over 6–12 months.
- Storage Recommendations : Recommend lyophilized storage at -20°C for long-term stability .
Advanced: What in silico tools are suitable for predicting the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of this compound?
- ADMET Predictors : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), cytochrome P450 interactions, and hERG channel inhibition.
- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks.
- Validation : Cross-reference predictions with in vitro Caco-2 permeability assays and Ames test data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
